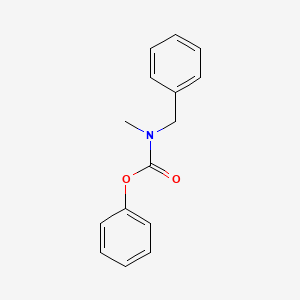
Phenyl-N-methyl-N-benzylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl-N-methyl-N-benzylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Applications
1. Neurological Disorders
Phenyl-N-methyl-N-benzylcarbamate has been investigated for its efficacy in treating epilepsy and other neurological conditions. According to a patent (US9624164B2), this compound exhibits potential as a therapeutic agent for preventing or treating epilepsy by modulating neurotransmitter activity and providing neuroprotective effects . The compound's mechanism of action is believed to involve inhibition of specific enzymes that contribute to neuronal excitability.
2. Interaction with Neuropathy Target Esterase
Research indicates that this compound interacts with neuropathy target esterase (NTE), an enzyme implicated in neurodegenerative diseases. A study highlighted that certain carbamate compounds, including derivatives like this compound, demonstrated significant inhibitory effects on NTE activity. This suggests a potential role in developing treatments for conditions such as Alzheimer's disease and other forms of dementia .
Antimicrobial and Anticancer Properties
1. Antimicrobial Activity
While primarily noted for its neurological applications, this compound has also been evaluated for antimicrobial properties. Studies have shown that carbamate derivatives can exhibit activity against various bacterial strains. For instance, compounds structurally similar to this compound have demonstrated significant antibacterial effects, making them candidates for further development as antimicrobial agents .
2. Anticancer Potential
The anticancer properties of carbamates are being explored extensively. Research has indicated that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structural characteristics of this compound may enhance its efficacy against specific types of cancer, warranting further investigation into its potential as an anticancer drug .
Case Studies and Research Findings
The following table summarizes key findings from recent studies involving this compound and related compounds:
特性
CAS番号 |
29044-69-7 |
|---|---|
分子式 |
C15H15NO2 |
分子量 |
241.28 g/mol |
IUPAC名 |
phenyl N-benzyl-N-methylcarbamate |
InChI |
InChI=1S/C15H15NO2/c1-16(12-13-8-4-2-5-9-13)15(17)18-14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
InChIキー |
YRDADDRVBROUPJ-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)OC2=CC=CC=C2 |
正規SMILES |
CN(CC1=CC=CC=C1)C(=O)OC2=CC=CC=C2 |
Key on ui other cas no. |
29044-69-7 |
同義語 |
phenyl-N-methyl-N-benzylcarbamate PNMBC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















